REACTION_SMILES
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[CH2:21]1[CH2:22][CH2:23][NH:24][CH2:25]1.[CH3:26][CH2:27][OH:28].[Cl:1][c:2]1[n:3][n:4]2[c:5]([c:6]3[cH:7][cH:8][cH:9][cH:10][c:11]13)[n:12][n:13][c:14]2-[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1>>[c:2]1([N:24]2[CH2:23][CH2:22][CH2:21][CH2:25]2)[n:3][n:4]2[c:5]([c:6]3[cH:7][cH:8][cH:9][cH:10][c:11]13)[n:12][n:13][c:14]2-[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nn2c(-c3ccccc3)nnc2c2ccccc12
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Name
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Type
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product
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Smiles
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c1ccc(-c2nnc3c4ccccc4c(N4CCCC4)nn23)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |